Cas no 1856970-70-1 (Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl-)

Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl-, is a specialized organic compound featuring a cyclopentane core substituted with hydroxymethyl, aminomethyl, and ethyl-methyl functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly for designing bioactive molecules with tailored steric and electronic properties. The presence of both amino and hydroxyl groups enhances its reactivity, enabling versatile derivatization for applications in drug discovery and agrochemical development. The compound's defined stereochemistry and functional group arrangement contribute to its utility in asymmetric synthesis and chiral building block applications. Its stability under standard conditions further supports its use in multi-step synthetic processes.
Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl- structure
1856970-70-1 structure
Product name:Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl-
CAS No:1856970-70-1
MF:C11H23NO
MW:185.306423425674
CID:5274998

Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl-
    • Inchi: 1S/C11H23NO/c1-4-10(3,13)11(8-12)7-5-6-9(11)2/h9,13H,4-8,12H2,1-3H3
    • InChI Key: ZCSMHUKKHBJFHL-UHFFFAOYSA-N
    • SMILES: C(C1(CCCC1C)CN)(O)(C)CC

Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-683551-0.05g
2-[1-(aminomethyl)-2-methylcyclopentyl]butan-2-ol
1856970-70-1 95.0%
0.05g
$768.0 2025-03-12
Enamine
EN300-683551-0.1g
2-[1-(aminomethyl)-2-methylcyclopentyl]butan-2-ol
1856970-70-1 95.0%
0.1g
$804.0 2025-03-12
Enamine
EN300-683551-0.25g
2-[1-(aminomethyl)-2-methylcyclopentyl]butan-2-ol
1856970-70-1 95.0%
0.25g
$840.0 2025-03-12
Enamine
EN300-683551-0.5g
2-[1-(aminomethyl)-2-methylcyclopentyl]butan-2-ol
1856970-70-1 95.0%
0.5g
$877.0 2025-03-12
Enamine
EN300-683551-2.5g
2-[1-(aminomethyl)-2-methylcyclopentyl]butan-2-ol
1856970-70-1 95.0%
2.5g
$1791.0 2025-03-12
Enamine
EN300-683551-5.0g
2-[1-(aminomethyl)-2-methylcyclopentyl]butan-2-ol
1856970-70-1 95.0%
5.0g
$2650.0 2025-03-12
Enamine
EN300-683551-10.0g
2-[1-(aminomethyl)-2-methylcyclopentyl]butan-2-ol
1856970-70-1 95.0%
10.0g
$3929.0 2025-03-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01041534-1g
2-[1-(Aminomethyl)-2-methylcyclopentyl]butan-2-ol
1856970-70-1 95%
1g
¥5481.0 2023-03-19
Enamine
EN300-683551-1.0g
2-[1-(aminomethyl)-2-methylcyclopentyl]butan-2-ol
1856970-70-1 95.0%
1.0g
$914.0 2025-03-12

Additional information on Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl-

Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl- (CAS No. 1856970-70-1): A Comprehensive Overview

Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl-, identified by its CAS number 1856970-70-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its cyclopentane core substituted with specific functional groups, presents a unique structure that makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents and synthetic intermediates.

The molecular structure of Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl- features a cyclopentane ring substituted with an ethyl group at the α-position and two methyl groups at the α and 2 positions, respectively. Additionally, the presence of an aminomethyl group at the 1-position introduces a versatile nucleophilic center, which can be further functionalized to create more complex derivatives. This structural motif is highly intriguing from a synthetic chemistry perspective, as it allows for the exploration of diverse reaction pathways and the introduction of various pharmacophores.

In recent years, there has been a growing interest in the development of bioactive molecules derived from cyclopentane scaffolds due to their favorable pharmacokinetic properties and potential for low toxicity. The compound Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl- exemplifies this trend, as its unique structure provides a scaffold that can be modified to target specific biological pathways. For instance, the aminomethyl group can be coupled with carboxylic acid derivatives to form amides, which are common motifs in drug design. Similarly, the ethyl and methyl groups can be further functionalized to introduce additional pharmacological properties.

One of the most compelling aspects of Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl- is its potential as a building block for the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their role in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs. By incorporating this compound into heterocyclic frameworks, researchers can explore novel chemical entities with enhanced binding affinity and selectivity. Recent studies have demonstrated that derivatives of cyclopentanemethanol can be effectively used in the synthesis of imidazoles, pyrazoles, and other heterocycles that exhibit significant biological activity.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of compounds derived from cyclopentane scaffolds. These compounds have shown promise in various preclinical models as modulators of enzyme activity and receptor binding. For example, derivatives of cyclopentanemethanol have been investigated for their potential as inhibitors of enzymes involved in inflammatory pathways. The ability to fine-tune the structure of these compounds allows for the optimization of their pharmacological properties, making them valuable candidates for further development.

Synthetic methodologies play a crucial role in the accessibility and scalability of Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl-. Advanced synthetic techniques have been developed to facilitate the construction of this complex molecule with high efficiency and purity. One such approach involves the use of transition metal-catalyzed cross-coupling reactions to introduce the desired substituents onto the cyclopentane ring. These reactions often proceed under mild conditions and provide excellent regioselectivity, making them ideal for constructing intricate molecular architectures.

The use of computational chemistry has also been instrumental in understanding the reactivity and properties of Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl-. Molecular modeling studies have provided valuable insights into its interaction with biological targets and have guided the design of more effective derivatives. By leveraging computational tools, researchers can predict the binding affinity and metabolic stability of potential drug candidates before conducting expensive experimental trials.

In conclusion, Cyclopentanemethanol, 1-(aminomethyl)-α-ethyl-α,2-dimethyl- (CAS No. 1856970-70-1) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features make it a versatile building block for synthesizing bioactive molecules targeting various disease pathways. As synthetic methodologies continue to advance and computational tools become more sophisticated, the exploration of derivatives derived from this compound will undoubtedly yield novel therapeutic agents with broad clinical applications.

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